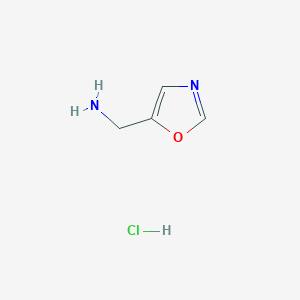

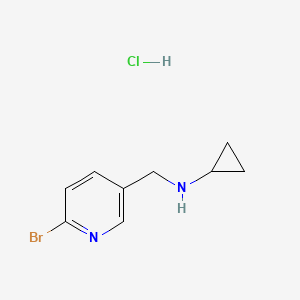

Oxazol-5-ylmethanamine hydrochloride

Overview

Description

Oxazol-5-ylmethanamine hydrochloride is not directly mentioned in the provided papers, but the papers do discuss related oxazole compounds, which are known for their versatile chemistry and applications in various fields. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. These compounds are of interest due to their potential applications in materials science, particularly in the development of optical materials with nonlinear properties , and in synthetic chemistry for the creation of various natural and non-natural products .

Synthesis Analysis

The synthesis of oxazole derivatives can be complex, involving multiple steps and various reagents. For example, the synthesis of push-pull oxazol-5(4H)-ones involves the introduction of electron-donor and electron-acceptor groups connected by a π-conjugated bridge . Another approach to synthesizing oxazole derivatives is through the reaction of oximes with hydrazonoyl hydrochlorides, which can lead to the formation of 1,3,5-trisubstituted 1,2,4-triazoles, a process that has been shown to be effective and versatile, applicable to a wide range of substrates .

Molecular Structure Analysis

The molecular structure of oxazole derivatives is characterized by the presence of a five-membered ring containing oxygen and nitrogen atoms. This structure is crucial for the electronic properties of these compounds, as it allows for the interaction between electron-donor and electron-acceptor groups through a π-conjugated system. This interaction is responsible for the observed solvatochromic shifts and the nonlinear optical properties of these compounds .

Chemical Reactions Analysis

Oxazole compounds can participate in a variety of chemical reactions. They can undergo reactions with electrophiles, leading to either aromatic substitution or addition products. The formation of N-bromooxazolium salts is one such reaction, which can be used to introduce substituents at the 4-position of the oxazole ring . Additionally, oxazoles can be involved in Diels-Alder reactions with olefins or acetylenes, which are useful for synthesizing compounds containing pyridine or furan rings, respectively .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives are influenced by their molecular structure. The push-pull oxazol-5(4H)-ones exhibit solvatochromic behavior, with spectral properties that vary depending on the polarity of the solvent. They show weak fluorescence in polar solvents but high fluorescence quantum yields in nonpolar solvents. These compounds also demonstrate significant two-photon absorption (2PA) properties, which are characterized by high effective two-photon absorption cross sections. This indicates their potential for applications in optical materials, especially due to their good photostability .

Scientific Research Applications

Neurokinin-1 Receptor Antagonist

- Clinical Administration : Oxazol-5-ylmethanamine hydrochloride derivatives have been identified as high affinity, orally active neurokinin-1 (h-NK1) receptor antagonists. These compounds are effective in pre-clinical tests related to clinical efficacy in emesis and depression, with a notable solubility in water (Harrison et al., 2001).

Herbicidal Agents

- Phytotoxic Activity : Benzoxazoles, including benzoxazol-2-ylmethanamine, were evaluated for their phytotoxic activity in various plant species like onion, tomato, cucumber, and sorghum. These compounds demonstrated significant biological activity on seed germination, indicating their potential as novel herbicidal agents (Sangi et al., 2018).

Gold-Catalyzed Oxidative Annulation

- Synthetic Chemistry : Oxazol-5-ylmethanamine hydrochloride derivatives have been synthesized through gold(I)-catalyzed oxidative annulation involving ynamides, nitriles, and dichloropyridine N-oxide. This method is notable for its ability to reverse regioselectivity compared to previous syntheses of aminooxazoles (Zimin et al., 2020).

Versatile Biological Activities

- Medicinal Drugs : Oxazole compounds, including oxazol-5-ylmethanamine hydrochloride, have shown diverse biological activities. They bind with various enzymes and receptors, demonstrating potential as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and other medicinal drugs (Zhang et al., 2018).

Therapeutic Potentials

- Medical Applications : Oxazole scaffolds, such as oxazol-5-ylmethanamine hydrochloride, have gained attention due to their wide spectrum of therapeutic potentials. They have been increasingly used in medicinal chemistry for synthesizing new chemical entities (Kakkar & Narasimhan, 2019).

Antimycobacterial Activity

- Antimycobacterial Compounds : Some oxazol-5-ylmethanamine hydrochloride derivatives have demonstrated significant in vitro and in vivo antimycobacterial activities, particularly against multidrug-resistant Mycobacterium tuberculosis (Sriram et al., 2007).

Coordination Chemistry

- Transition Metal Coordination : Oxazoline ligands, closely related to oxazol-5-ylmethanamine hydrochloride, are used in transition metal-catalyzed asymmetric organic syntheses. These compounds have characteristics like versatility of ligand design and modulation of chiral centers (Gómez et al., 1999).

Antibacterial Study

- Antibacterial Activity : Novel heterocyclic compounds with oxazol-5-ylmethanamine hydrochloride fragments have shown good antibacterial activity against various bacterial strains, indicating their potential in antibacterial therapies (Mehta, 2016).

Serotonin Re-uptake Inhibition

- Antidepressant Properties : Oxazol-5-ylmethanamine hydrochloride derivatives have been explored for their selective serotonin re-uptake inhibition and 5-HT2A receptor antagonistic activity, showing potential as novel antidepressants (Takeuchi et al., 1997).

Nonlinear Optical Properties

- Optical Applications : Oxazol-5(4H)-one compounds, related to oxazol-5-ylmethanamine hydrochloride, have been synthesized and characterized for their linear and nonlinear optical properties. These properties make them suitable for applications in photonics and optoelectronics (Jȩdrzejewska et al., 2015).

Transition-Metal-Free Synthesis

- Drug Discovery : The synthesis of oxazole, a central structural motif in various pharmaceuticals, is vital in contemporary drug discovery. Metal-free methods for synthesizing oxazole heterocycles, including oxazol-5-ylmethanamine hydrochloride, have become prominent due to environmental and cost concerns (Ibrar et al., 2016).

Cytotoxic Activity

- Cancer Research : Triterpenic C17-[5-methyl-1,3]-oxazoles, synthesized from triterpenic acids and propargylamine hydrochloride, exhibited significant cytotoxic activity against different cancer cell lines. This indicates their potential in cancer treatment (Khusnutdinova et al., 2020).

Therapeutic Patent Review

- Patent Analysis : Oxazole compounds, including oxazol-5-ylmethanamine hydrochloride, have been covered in various patents due to their therapeutic applications in areas like anticancer, anti-inflammatory, antibacterial, and more. This highlights the commercial and clinical significance of these compounds (Kaur et al., 2018).

Anticancer Agents

- Anticancer Research : Oxazole-based compounds are significant in anticancer research due to their ability to interact with different enzymes and receptors. This includes the study of iso/oxazole-based drugs and their biologically active derivatives (Chiacchio et al., 2020).

Anticancer and Antimicrobial Agents

- Pharmacological Applications : New 1,3-oxazole clubbed pyridyl-pyrazolines, incorporating oxazol-5-ylmethanamine hydrochloride structures, have shown promising anticancer and antimicrobial activities. Molecular docking studies further support their potential utilization against microbe resistance to pharmaceutical drugs (Katariya et al., 2021).

Safety and Hazards

properties

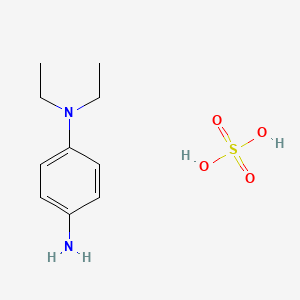

IUPAC Name |

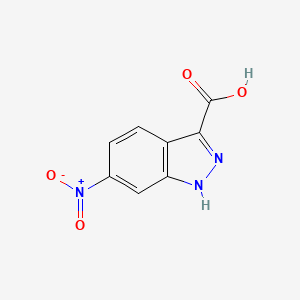

1,3-oxazol-5-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O.ClH/c5-1-4-2-6-3-7-4;/h2-3H,1,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWGCSOXRJFLPEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=N1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxazol-5-ylmethanamine hydrochloride | |

CAS RN |

1196156-45-2 | |

| Record name | (1,3-oxazol-5-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-nitrophenyl)amino]butanoic Acid](/img/structure/B3023395.png)